molecular formula C13H21NO2 B14702947 1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester CAS No. 21328-43-8

1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester

Katalognummer: B14702947
CAS-Nummer: 21328-43-8
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: WOTNGJLXMOTXMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.315 . This compound is known for its unique structure, which includes a cyclohexene ring, a carboxylic acid group, and a pyrrolidinyl group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester typically involves the reaction of 1-cyclohexene-1-carboxylic acid with pyrrolidine and ethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial in scaling up the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Cyclohexene-1-carboxylic acid, 2-(1-pyrrolidinyl)-, ethyl ester is unique due to its combination of a cyclohexene ring, a carboxylic acid group, and a pyrrolidinyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

21328-43-8

Molekularformel

C13H21NO2

Molekulargewicht

223.31 g/mol

IUPAC-Name

ethyl 2-pyrrolidin-1-ylcyclohexene-1-carboxylate

InChI

InChI=1S/C13H21NO2/c1-2-16-13(15)11-7-3-4-8-12(11)14-9-5-6-10-14/h2-10H2,1H3

InChI-Schlüssel

WOTNGJLXMOTXMW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(CCCC1)N2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.